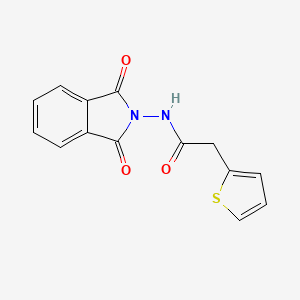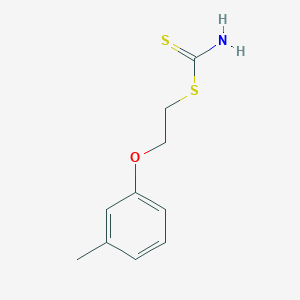![molecular formula C21H19ClN2O5S B5018608 2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B5018608.png)
2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(furan-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(furan-2-ylmethyl)acetamide is a complex organic compound that features a combination of indole, sulfonyl, phenoxy, and furan moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.
Phenoxy Substitution: The sulfonylated indole is reacted with a chlorophenol derivative to introduce the phenoxy group.
Acetamide Formation: Finally, the compound is reacted with furan-2-ylmethylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(furan-2-ylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science:
Mecanismo De Acción
The mechanism of action of 2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the sulfonyl group can form strong interactions with proteins. The phenoxy and furan groups can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-4-(methylsulfonyl)phenoxy derivatives: These compounds share the phenoxy and sulfonyl groups but differ in the indole and furan moieties.
Indole derivatives: Compounds like indomethacin and serotonin share the indole moiety but differ in other functional groups.
Uniqueness
2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(furan-2-ylmethyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Propiedades
IUPAC Name |
2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5S/c22-18-12-17(30(26,27)24-10-9-15-4-1-2-6-19(15)24)7-8-20(18)29-14-21(25)23-13-16-5-3-11-28-16/h1-8,11-12H,9-10,13-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXDKMUZGBQEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)OCC(=O)NCC4=CC=CO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 1-[(5-methyl-2-thienyl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5018537.png)
![N-({[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-methyl-4-nitrobenzamide](/img/structure/B5018546.png)
![2-(3-methoxyphenyl)-4-{4-[(2-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5018550.png)

![N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]-N-[(3-methylquinoxalin-2-yl)methyl]methanamine](/img/structure/B5018555.png)
![1-Phenyl-3-[2-[4-(3,4,5-trimethoxyphenyl)piperazin-1-yl]ethyl]urea](/img/structure/B5018563.png)
![ethyl (2-{[3-(benzylsulfonyl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5018568.png)
![4-[5-(2-Methoxy-4-prop-2-enylphenoxy)pentoxy]quinazoline](/img/structure/B5018570.png)
![3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5018577.png)

![3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5018581.png)

![ethyl 4-(2-phenylethyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B5018597.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-nitrophenyl)piperazine](/img/structure/B5018606.png)
